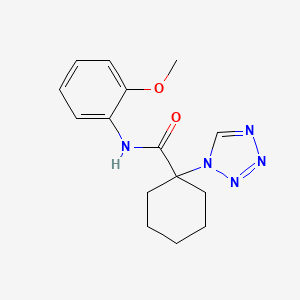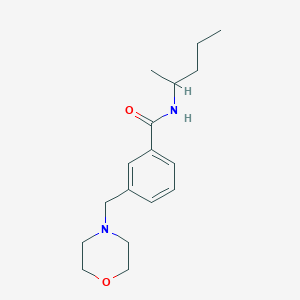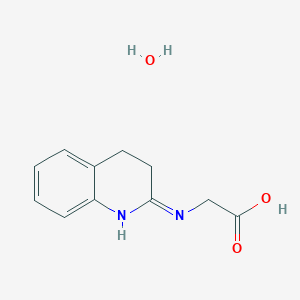
N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as AZD-5847, is a novel antibiotic drug candidate developed by AstraZeneca. It belongs to the class of cyclohexanecarboxamide antibiotics and has shown promising results in preclinical studies against a wide range of gram-positive and gram-negative bacteria.
Mécanisme D'action
N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide targets the bacterial ribosome, which is responsible for protein synthesis in bacteria. It binds to a specific site on the ribosome and inhibits the formation of peptide bonds, thereby preventing the production of essential bacterial proteins. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells or tissues. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours. The drug is primarily eliminated through the kidneys, and no significant accumulation has been observed in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is its broad-spectrum activity against a wide range of bacterial strains, including multidrug-resistant strains. This makes it a potential candidate for the treatment of antibiotic-resistant infections. However, one of the limitations of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development and application of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One potential direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce the frequency of dosing. Another potential direction is the exploration of combination therapies with other antibiotics to enhance the drug's activity against resistant bacterial strains. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in clinical settings and to determine its potential for use in the treatment of various bacterial infections.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves a multistep process starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then subjected to further chemical transformations to obtain the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied in vitro and in vivo for its antibacterial activity against various bacterial strains. It has shown potent activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The drug has also demonstrated activity against multidrug-resistant strains of bacteria, making it a potential candidate for the treatment of antibiotic-resistant infections.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-13-8-4-3-7-12(13)17-14(21)15(9-5-2-6-10-15)20-11-16-18-19-20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXGVKJZSYJXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-chloro-2-methoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6128219.png)
![6-ethoxy-2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-1,3-benzothiazole](/img/structure/B6128221.png)
![N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6128243.png)
![1-acetyl-4-(2-methoxy-4-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}phenoxy)piperidine](/img/structure/B6128244.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6128251.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)
![2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6128270.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)
![N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B6128292.png)

![5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)